molecular formula C17H19N5O3S B3303547 4-methoxy-3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-57-3

4-methoxy-3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B3303547
CAS RN: 921060-57-3
M. Wt: 373.4 g/mol
InChI Key: TYWSUOZMGGWRDC-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as MTMTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been used for various applications, including in the field of biochemistry and pharmacology.

Mechanism of Action

4-methoxy-3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to changes in protein function and activity. This compound has been used to selectively modify cysteine residues in proteins, which can be used to study the role of specific cysteine residues in protein function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has also been shown to modulate the activity of ion channels and transporters. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-methoxy-3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several advantages for use in lab experiments. It is a selective and reversible cysteine-modifying reagent that can be used to study the role of specific cysteine residues in protein function. Additionally, this compound is stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it can react with other nucleophiles in addition to cysteine residues, which can lead to non-specific modifications.

Future Directions

There are several future directions for the use of 4-methoxy-3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide in scientific research. One potential application is in the development of new drugs that target specific cysteine residues in proteins. Additionally, this compound can be used to study the role of cysteine residues in disease states, such as cancer and neurodegenerative diseases. Finally, new methods for the selective modification of cysteine residues using this compound can be developed to improve its specificity and reduce non-specific modifications.
Conclusion:
This compound is a sulfonamide-based compound that has been widely used in scientific research for various applications. It has been used to study the mechanism of action of various proteins and enzymes, as well as in the field of pharmacology to study the binding of drugs to proteins. This compound has several advantages for use in lab experiments, including its selectivity and reversibility. However, one limitation of this compound is its potential for non-specific modifications. There are several future directions for the use of this compound in scientific research, including the development of new drugs and methods for selective modification of cysteine residues.

Scientific Research Applications

4-methoxy-3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been widely used in scientific research for various applications. It has been used as a tool for studying the mechanism of action of various proteins and enzymes. This compound has been used to modify cysteine residues in proteins, which can lead to changes in protein function and activity. It has also been used in the field of pharmacology to study the binding of drugs to proteins.

properties

IUPAC Name

4-methoxy-3-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-12-4-6-14(7-5-12)22-17(19-20-21-22)11-18-26(23,24)15-8-9-16(25-3)13(2)10-15/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWSUOZMGGWRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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